molecular formula C25H25N5O2 B2792944 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide CAS No. 1105203-04-0

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2792944
CAS No.: 1105203-04-0
M. Wt: 427.508
InChI Key: ALOKVGDHYATFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazinone core, followed by the introduction of the cyclopropyl and dimethylphenyl groups, and finally the attachment of the acetamide moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the specific transformation desired, but often involve the use of organic solvents and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits activity against specific biological targets.

    Industry: It may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one: This compound shares the pyrazolo[3,4-d]pyridazinone core but lacks the acetamide moiety.

    2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Although structurally different, this compound also features a cyclopropyl group and is used in similar synthetic applications.

Uniqueness

The uniqueness of 2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the acetamide moiety, in particular, may enhance its biological activity and make it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-15-5-4-6-19(12-15)27-22(31)14-29-25(32)24-20(23(28-29)18-8-9-18)13-26-30(24)21-10-7-16(2)11-17(21)3/h4-7,10-13,18H,8-9,14H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOKVGDHYATFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3=C(C=NN3C4=C(C=C(C=C4)C)C)C(=N2)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.